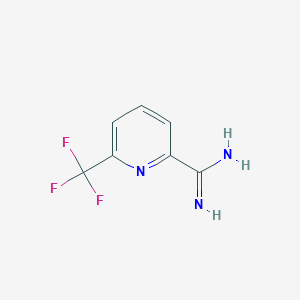
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a chiral amino acid derivative characterized by the presence of trifluoromethyl and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis starting from readily available precursors, such as trifluoroacetaldehyde and glycine derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or microbial fermentation. These methods leverage the specificity of enzymes or microorganisms to produce the desired stereoisomer with high yield and purity. The use of biocatalysts can also reduce the need for harsh reaction conditions and minimize the production of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a trifluoromethyl ketone, while reduction of the amino group can produce a primary amine derivative.
Scientific Research Applications
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: It has potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3R)-tartaric acid: A meso compound with similar stereochemistry but different chemical properties.
Uniqueness
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C4H6F3NO3 |
|---|---|
Molecular Weight |
173.09 g/mol |
IUPAC Name |
(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m1/s1 |
InChI Key |
ITYVCUQVLKIGEY-NCGGTJAESA-N |
Isomeric SMILES |
[C@@H]([C@@H](C(F)(F)F)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(F)(F)F)O)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


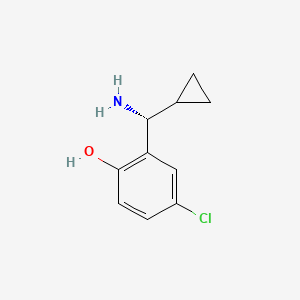
![4-(3,4,8,8a-tetrahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13092057.png)
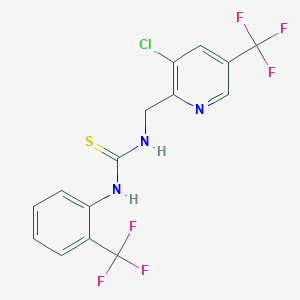
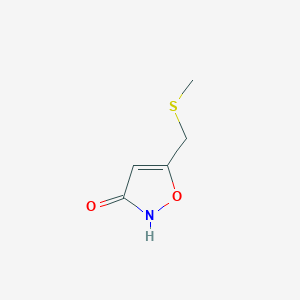
![2,3-Dimethoxypyrido[2,3-b]pyrazine](/img/structure/B13092070.png)
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
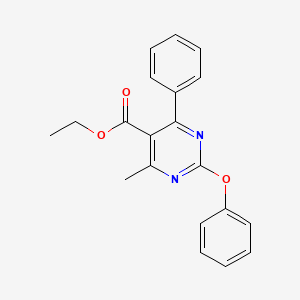
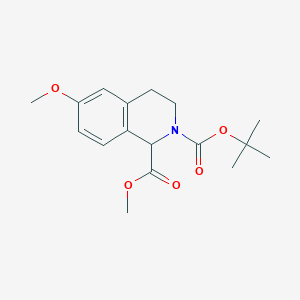
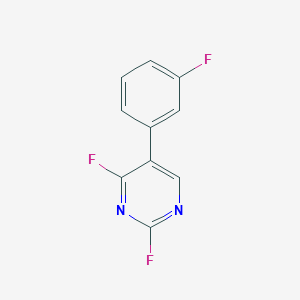
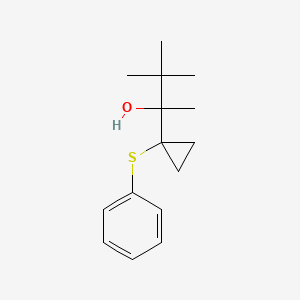
![(S)-(3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl)(3-methyloxetan-3-yl)methanone](/img/structure/B13092101.png)


